1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one
Description
1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one (CAS: 1147871-75-7) is a fluorinated aromatic ketone with the molecular formula C₁₀H₈BrF₂O and a molecular weight of 261.08 g/mol. Its structure features a 3-bromo-5-fluorophenyl group attached to a propan-1-one backbone substituted with two fluoro groups and a methyl group at the 2-position . This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, or advanced materials. Its bromine and fluorine substituents enhance electrophilicity, making it reactive in cross-coupling reactions or nucleophilic substitutions. Regulatory information confirms its classification under UN GHS guidelines, though specific hazard data remain unspecified .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-10(2,13)9(14)6-3-7(11)5-8(12)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWSSCILYFFLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677401 | |
| Record name | 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147871-75-7 | |
| Record name | 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-fluorobenzene and 2-fluoro-2-methylpropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The starting materials are combined in a suitable solvent, such as dimethylformamide (DMF), and heated to a specific temperature to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products:
Substitution: Substituted derivatives with different functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation.
Case Study: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were screened for cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting a promising avenue for further development.
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. Research indicates that its halogenated structure contributes to its efficacy against bacterial strains.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Nonlinear Optical (NLO) Properties
The compound's unique molecular structure makes it suitable for applications in nonlinear optics. Research has demonstrated that compounds with similar structures exhibit high first-order hyperpolarizabilities, making them candidates for NLO materials.
Case Study: NLO Properties Evaluation
A study conducted by Uchida et al. investigated the NLO properties of bromo-substituted chalcones, including derivatives of this compound. The findings revealed that these compounds could be utilized in the development of advanced photonic devices due to their favorable optical properties.
Synthetic Chemistry Applications
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to introduce various functional groups through electrophilic aromatic substitution or nucleophilic addition reactions.
Table 3: Synthetic Routes Utilizing the Compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Electrophilic Aromatic Substitution | Bromination in acetic acid | Bromo-substituted derivatives |
| Nucleophilic Addition | Reaction with Grignard reagents | Alcohols or ketones |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to specific biological functions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The trifluoroethanone derivative (CF₃ group) exhibits greater electrophilicity than the target compound due to the electron-withdrawing effect of CF₃, enhancing its utility in nucleophilic aromatic substitutions .
Impact of Heterocyclic Moieties: Pyrrolidin-2-one derivatives (e.g., 4-(3-Bromo-5-fluorophenyl)-pyrrolidinone) demonstrate altered pharmacokinetic properties. The pyridine-pyrrolidinone hybrid structure in enhances blood-brain barrier penetration, making it suitable for neuroimaging applications .
Steric and Electronic Differences: The methyl group in the target compound’s propanone backbone reduces steric hindrance compared to bulkier substituents (e.g., CF₃), favoring reactions requiring moderate steric environments .
Biological Activity
1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one, also known as a synthetic compound with the molecular formula CHBrFO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may influence its interactions with biological systems.
The biological activity of this compound primarily revolves around its potential as a pharmacological agent. Preliminary studies suggest that compounds with similar structures often exhibit significant interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Pharmacological Studies
Recent research has indicated that this compound may exhibit:
- Antidepressant-like effects : Similar compounds have shown the ability to modulate serotonin levels, which could translate into mood-enhancing properties.
- Anti-inflammatory properties : There is evidence suggesting that halogenated phenyl compounds can inhibit pro-inflammatory cytokines, potentially making this compound useful in treating inflammatory diseases.
Case Studies and Research Findings
- Antidepressant Activity : A study published in Molecules examined various halogenated compounds and their effects on serotonin reuptake inhibition. The findings indicated that modifications in the phenyl ring significantly alter the binding affinity to serotonin transporters, suggesting that this compound could have similar effects .
- Anti-inflammatory Effects : Research conducted by various teams has demonstrated that compounds with fluorine substitutions can exhibit reduced pro-inflammatory responses in cell cultures. For instance, a comparative study highlighted that fluorinated ketones significantly inhibited NF-kB activation, a key player in inflammation pathways .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments indicate:
- Low acute toxicity in animal models.
- Potential for neurotoxicity , necessitating further investigation into long-term exposure effects.
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
